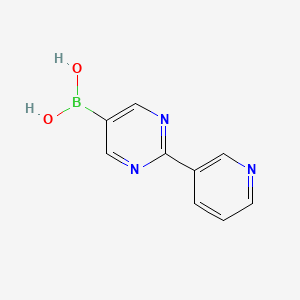
(2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyridine ring and a pyrimidine ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the design of sensors and drug delivery systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water) under an inert atmosphere .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is becoming increasingly popular in industrial settings due to their efficiency and scalability .
化学反応の分析
Types of Reactions: (2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields alcohols or ketones, while reduction produces alkanes .
科学的研究の応用
(2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the design of enzyme inhibitors and as a tool for studying biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
作用機序
The mechanism of action of (2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the design of sensors and drug delivery systems. The compound can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity and produce desired biological effects .
類似化合物との比較
- (2-(Pyridin-2-yl)pyrimidin-5-yl)boronic acid
- (2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid
- (2-(Thienyl)pyrimidin-5-yl)boronic acid
Comparison: (2-(Pyridin-3-yl)pyrimidin-5-yl)boronic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. For example, the presence of both pyridine and pyrimidine rings allows for versatile interactions with various molecular targets, making it a valuable tool in medicinal chemistry and material science .
特性
分子式 |
C9H8BN3O2 |
|---|---|
分子量 |
200.99 g/mol |
IUPAC名 |
(2-pyridin-3-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H8BN3O2/c14-10(15)8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6,14-15H |
InChIキー |
LOMBSGQVUHYVJV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)C2=CN=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















